![molecular formula C8H6BrN3O2 B3002370 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid CAS No. 2361645-16-9](/img/structure/B3002370.png)
2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid
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Overview
Description
The compound "2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of related compounds involves the action of bromine in acetic acid on specific substrates. For instance, pyrano[4,3-d]pyrimidin-5-ones are formed by bromination of 4-styrylpyrimidine-5-carboxylic acids, which can yield pyrido[4,3-d]pyrimidin-5(6H)-ones when treated with amines . Similarly, bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides occurs at the pyrimidine ring . These methods suggest that the synthesis of "this compound" could involve bromination steps in acetic acid, although the exact synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using spectroscopic methods such as IR, UV, and NMR spectroscopy . For the compound , the presence of a bromine atom at the 4-position of the pyrrolopyrimidine ring and an acetic acid moiety would be expected to influence its chemical behavior and properties.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. The papers indicate that bromination is a common reaction for these compounds, often occurring at specific positions on the pyrimidine ring . Additionally, condensation reactions are mentioned, where 4-bromobenzaldehyde, urea, and substituted acetophenones can yield different pyrimidine derivatives depending on the substituents and solvents used . These reactions highlight the reactivity of the pyrimidine ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and acetic acid groups can affect properties like solubility, melting point, and reactivity. While the exact properties of "this compound" are not provided in the papers, related compounds have been studied for their antitubercular activity , suggesting potential biological activity. The molecular conformations of similar compounds have been analyzed in both solution and crystal form, providing insights into their behavior in different environments .
Scientific Research Applications
Chemical Synthesis and Reactivity
- 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid is involved in the synthesis of various pyridopyrimidines and pyrimidinones. For example, it reacts with amines to yield pyrido[4,3-d]pyrimidin-5(6H)-ones and undergoes nucleophilic replacement reactions (Ismail & Wibberley, 1968).
- In another study, the compound reacted with dimethylamine and formaldehyde in glacial acetic acid to afford isomeric Mannich products (Benghiat & Crooks, 1983).
Biological and Pharmacological Research
- The compound has been used in the synthesis of derivatives for microbiological investigation. It was found that these compounds, when brominated, target position 5 of the pyrimidine ring, showing potential for antitubercular activity (Ukrainets et al., 2009).
- Amino-5-bromopyrrolo(2,3-dlpyrimidine, a related compound, has been isolated from marine organisms and has shown pharmacological potential (Kazla et al., 1983).
Heterocyclic Chemistry
- The compound is essential in the formation of s-triazolo[4,3-c]pyrimidines and their isomers, which undergo rearrangement in acetic acid, highlighting its role in heterocyclic chemistry (Brown & Nagamatsu, 1978).
Synthesis of Functionalized Heterocycles
- It's utilized in synthesizing functionalized heterocycles, such as pyrido[1,2-a]pyrimidinones and thiazolo[3,2-a]pyrimidinones, demonstrating its versatility in organic synthesis (Toplak et al., 1999).
Ionization Studies
- Studies on the ionization of 2-(pyrimidin-2'-yl)acetic acid derivatives, related to this compound, have provided valuable insights into the effects of substituents on acid-base properties (Brown & Waring, 1978).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid are Bcl2 anti-apoptotic proteins . These proteins play a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
The compound interacts with its targets, the Bcl2 anti-apoptotic proteins, by binding to them . This interaction results in the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5 , and the down-regulation of anti-apoptotic genes like Bcl2, Il-8, and CDK4 .
Biochemical Pathways
The compound affects the apoptotic pathway , a critical cellular process that regulates cell death . By binding to Bcl2 proteins, the compound triggers a cascade of events that lead to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins . This results in the induction of apoptosis, leading to cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, the compound has been found to increase the activity of Caspase 8 and BAX , while decreasing the activity of Bcl2 . It also causes cell cycle arrest at the G1/S phase . These effects collectively lead to the death of cancer cells .
Future Directions
Pyrrolo[2,3-d]pyrimidines, including “2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid”, have shown promise in various areas of medicinal chemistry, particularly as anticancer agents . Future research may focus on optimizing these compounds for better selectivity, efficacy, and safety in treating various diseases. It’s also possible that these compounds could be explored for other therapeutic applications based on their broad spectrum of biological activities .
properties
IUPAC Name |
2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c9-7-5-1-2-12(3-6(13)14)8(5)11-4-10-7/h1-2,4H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXPDHNMBNPDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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